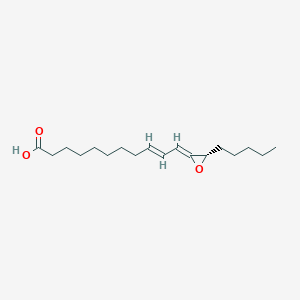
12,13-Eoda
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid is a polyunsaturated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. The process begins with the enzymatic action of lipoxygenases, which convert linoleic acid to hydroperoxy derivatives. These intermediates are then further processed to form the epoxy derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid often involves biotechnological methods, utilizing microbial or plant-based lipoxygenases to catalyze the oxidation of linoleic acid. This method is preferred due to its efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxy and hydroxyl derivatives.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products
Hydroperoxy and Hydroxyl Derivatives: Formed through oxidation.
Diols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and epoxidation reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the synthesis of bio-based materials and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes like lipoxygenases and cyclooxygenases, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
- 13-Hydroxyoctadecadienoic acid
- Linoleic acid derivatives
Uniqueness
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid is unique due to its specific epoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its role in modulating inflammation and cell signaling pathways makes it a compound of significant interest in both basic and applied research .
Propriétés
Numéro CAS |
114488-95-8 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(E,11Z)-11-[(3S)-3-pentyloxiran-2-ylidene]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,14,16H,2-7,9-10,12-13,15H2,1H3,(H,19,20)/b11-8+,17-14-/t16-/m0/s1 |
Clé InChI |
ZFVKKBAQVWQQHP-MEQKAPTFSA-N |
SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
SMILES isomérique |
CCCCC[C@H]1/C(=C/C=C/CCCCCCCC(=O)O)/O1 |
SMILES canonique |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Synonymes |
12,13-EODA 12,13-epoxy-9(2),11-octadecadienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















